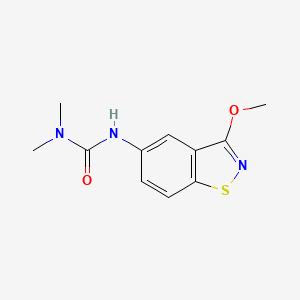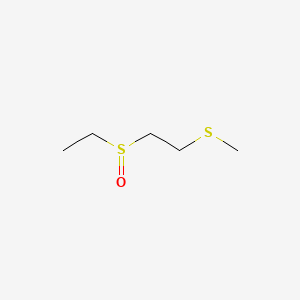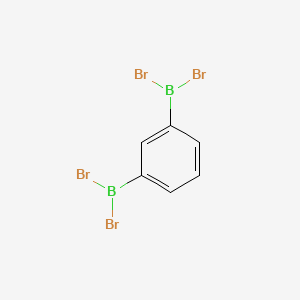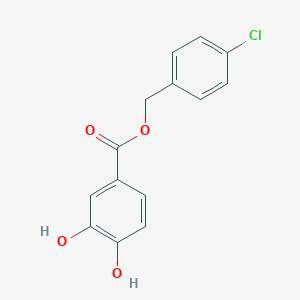
(4-Chlorophenyl)methyl 3,4-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with (4-chlorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)methyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoate moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chlorophenyl)methyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chlorophenyl)methyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence its biological activity. The chlorine atom on the phenyl ring can also affect the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
Methyl 3,4-dihydroxybenzoate: Lacks the 4-chlorophenyl group, which may result in different reactivity and biological activity.
(4-Chlorophenyl)methyl benzoate: Lacks the hydroxyl groups, which can affect its chemical and biological properties.
4-Chlorophenyl 3,4-dihydroxybenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
(4-Chlorophenyl)methyl 3,4-dihydroxybenzoate is unique due to the presence of both the 4-chlorophenyl group and the 3,4-dihydroxybenzoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
109232-25-9 |
|---|---|
分子式 |
C14H11ClO4 |
分子量 |
278.69 g/mol |
IUPAC名 |
(4-chlorophenyl)methyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C14H11ClO4/c15-11-4-1-9(2-5-11)8-19-14(18)10-3-6-12(16)13(17)7-10/h1-7,16-17H,8H2 |
InChIキー |
GNJZNTGMJFFICT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


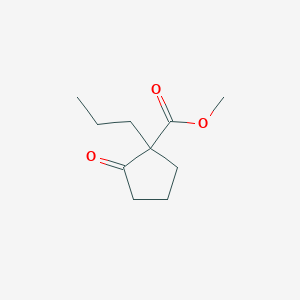

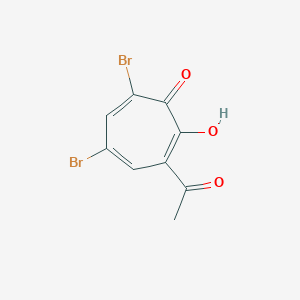
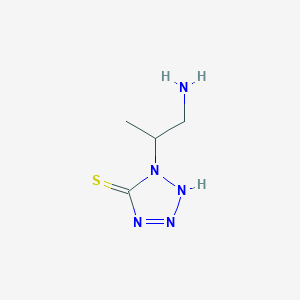
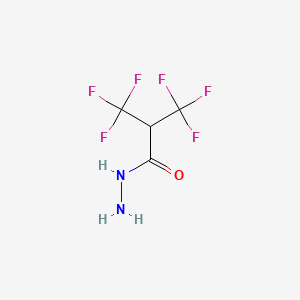

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
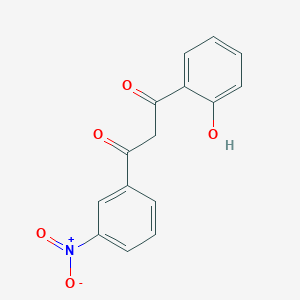

![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
